![molecular formula C15H14FN5OS B2517091 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide CAS No. 1105202-68-3](/img/structure/B2517091.png)
2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide
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Overview
Description
The compound 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs within the compound, such as the pyrazole and pyridazine rings, as well as the thioether and acetamide functionalities, are reminiscent of the structures described in the papers. These motifs are known to contribute to various pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the treatment of cyanoacetamide derivatives with various reagents to yield a diverse array of heterocyclic compounds. For example, treatment with phenyl isothiocyanate can lead to thiole derivatives, which can further react to form 1,3,4-thiadiazole derivatives . Although the exact synthesis of the compound is not detailed, similar strategies could potentially be employed, utilizing appropriate starting materials and reagents to construct the pyrazolo[3,4-d]pyridazine core and subsequently introducing the thioether and acetamide functionalities.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar geometry around the pyrazolo[3,4-d]pyridazine moiety, which could be important for its interaction with biological targets. The presence of a 4-fluorophenyl group may influence the electronic distribution and contribute to the compound's binding affinity and selectivity through halogen bonding or dipole interactions.
Chemical Reactions Analysis
Compounds with similar structural features have shown interesting reactivity patterns. For instance, cyanoacetamide derivatives can react with benzaldehyde to yield phenylmethylidene derivatives, which can further react with various reagents to form different heterocyclic systems . The thioether linkage in the compound of interest could also undergo transformations under certain conditions, potentially leading to the formation of sulfones or sulfoxides, which could alter the compound's biological activity.
Physical and Chemical Properties Analysis
Relevant Case Studies
The second paper describes the synthesis of 4H-thieno[3,4-c]pyrazole derivatives and their biological activities . One of the derivatives, which contains a 4-fluorophenyl group, demonstrated significant analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities. This suggests that the 4-fluorophenyl moiety, as present in the compound of interest, could confer similar biological properties, making it a potential candidate for further pharmacological studies.
Scientific Research Applications
Anticancer Potential
- The structural framework of compounds related to 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide has shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibit activity at low concentrations, suggesting a promising avenue for cancer treatment research (Hammam et al., 2005).
Antimicrobial Activity
- Derivatives bearing the pyrazolo[3,4-d]pyridazine framework have been synthesized and evaluated for their antimicrobial efficacy. These studies reveal that certain compounds display significant antimicrobial properties, highlighting their potential for development into new antimicrobial agents (Darwish et al., 2014).
Imaging and Diagnostic Applications
- Compounds structurally related to this compound have been explored for their utility in positron emission tomography (PET) imaging, particularly for targeting peripheral benzodiazepine receptors (PBRs) in neurodegenerative disorders. These studies suggest potential applications in the diagnosis and study of diseases such as Alzheimer's and cancer (Fookes et al., 2008).
Anti-inflammatory and Analgesic Activities
- Investigations into the anti-inflammatory and analgesic properties of related compounds have indicated significant activity in animal models. This research contributes to the potential development of new anti-inflammatory and pain management therapies (Menozzi et al., 1992).
Novel Drug Discovery and Design
- The compound's framework has been involved in the synthesis of novel molecules with potential antipsychotic properties. These studies focus on creating safer alternatives to existing antipsychotic drugs, with fewer side effects and better efficacy (Wise et al., 1987).
Mechanism of Action
Target of Action
Similar compounds, such as pyridazine and pyridazinone derivatives, have been shown to interact with a wide range of biological targets . These targets are involved in various physiological effects, contributing to the compound’s diverse pharmacological activities .
Mode of Action
For instance, some compounds like 5-acyl-N-methyl derivative were seen to be active in the inhibition of prostaglandin E2 and interleukin activity .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to a wide range of anticipated biological properties .
Result of Action
Similar compounds have been tested for anti-proliferative activity against human tumor cell lines .
properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(20-19-9)23-8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASQQOVIPVIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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